
cyclopentyl(3,5-dimethyl-4-(piperidin-1-ylsulfonyl)-1H-pyrazol-1-yl)methanone
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Overview
Description
Cyclopentyl(3,5-dimethyl-4-(piperidin-1-ylsulfonyl)-1H-pyrazol-1-yl)methanone is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a cyclopentyl group attached to a pyrazole ring, which is further substituted with a piperidinylsulfonyl group and a methanone moiety. The unique structure of this compound makes it a valuable subject for studies in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclopentyl(3,5-dimethyl-4-(piperidin-1-ylsulfonyl)-1H-pyrazol-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the formation of the pyrazole ring through cyclization reactions, followed by the introduction of the piperidinylsulfonyl group via sulfonylation reactions. The final step often involves the attachment of the cyclopentyl group and the methanone moiety under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. The use of catalysts and specific reagents is crucial to achieve efficient synthesis on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
Cyclopentyl(3,5-dimethyl-4-(piperidin-1-ylsulfonyl)-1H-pyrazol-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, and thiols in the presence of suitable solvents and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives of the original compound.
Scientific Research Applications
Cyclopentyl(3,5-dimethyl-4-(piperidin-1-ylsulfonyl)-1H-pyrazol-1-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory, analgesic, and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of cyclopentyl(3,5-dimethyl-4-(piperidin-1-ylsulfonyl)-1H-pyrazol-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Cyclopentyl(3,5-dimethyl-4-(morpholin-1-ylsulfonyl)-1H-pyrazol-1-yl)methanone
- Cyclopentyl(3,5-dimethyl-4-(pyrrolidin-1-ylsulfonyl)-1H-pyrazol-1-yl)methanone
- Cyclopentyl(3,5-dimethyl-4-(azepan-1-ylsulfonyl)-1H-pyrazol-1-yl)methanone
Uniqueness
Cyclopentyl(3,5-dimethyl-4-(piperidin-1-ylsulfonyl)-1H-pyrazol-1-yl)methanone is unique due to its specific substitution pattern and the presence of the piperidinylsulfonyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
Cyclopentyl(3,5-dimethyl-4-(piperidin-1-ylsulfonyl)-1H-pyrazol-1-yl)methanone is an organic compound that has attracted attention in various fields, particularly in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a cyclopentyl group attached to a pyrazole ring, which is further substituted with a piperidinylsulfonyl group and a methanone moiety. The IUPAC name is cyclopentyl-(3,5-dimethyl-4-piperidin-1-ylsulfonylpyrazol-1-yl)methanone, and its molecular formula is C16H25N3O3S .
Pharmacological Activities
This compound exhibits a range of biological activities:
- Anti-inflammatory Activity : Research indicates that compounds with similar pyrazole structures can significantly inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, derivatives of pyrazole have shown up to 85% inhibition of TNF-α at specific concentrations .
- Analgesic Effects : The compound may also possess analgesic properties. In studies involving carrageenan-induced paw edema in rats, certain pyrazole derivatives demonstrated substantial pain relief comparable to standard analgesics like ibuprofen .
- Antimicrobial Activity : The presence of the piperidine moiety enhances the antimicrobial efficacy of pyrazole derivatives against various bacterial strains, including E. coli and S. aureus. Some derivatives have shown promising results with significant inhibition rates .
- Anticancer Potential : The compound's ability to interact with specific molecular targets suggests potential applications in cancer therapy, particularly through mechanisms involving apoptosis and cell cycle regulation .
The mechanism of action for this compound involves its interaction with various biological targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways or cancer progression.
- Receptor Modulation : It likely binds to specific receptors that mediate pain and inflammation responses.
Case Studies and Research Findings
Several studies have investigated the biological activity of pyrazole derivatives similar to this compound:
Properties
IUPAC Name |
cyclopentyl-(3,5-dimethyl-4-piperidin-1-ylsulfonylpyrazol-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O3S/c1-12-15(23(21,22)18-10-6-3-7-11-18)13(2)19(17-12)16(20)14-8-4-5-9-14/h14H,3-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCIUGLBPQYCSPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(=O)C2CCCC2)C)S(=O)(=O)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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